molecular formula C30H45NOS B11562118 N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline

Katalognummer: B11562118
Molekulargewicht: 467.8 g/mol
InChI-Schlüssel: ALTHCENJGMTDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a hexadecylsulfanyl group, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline typically involves the condensation reaction between 4-(hexadecylsulfanyl)benzaldehyde and 3-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, including liquid crystals and organic semiconductors.

Wirkmechanismus

The mechanism of action of N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. The hexadecylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methoxyaniline
  • N-{(E)-[4-(fluorophenyl)methylidene]}biphenyl-4-carbohydrazide

Uniqueness

N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline is unique due to the presence of the hexadecylsulfanyl group, which imparts distinct lipophilic properties and enhances its potential applications in various fields. This structural feature differentiates it from other Schiff bases and contributes to its unique chemical behavior and biological activity.

Eigenschaften

Molekularformel

C30H45NOS

Molekulargewicht

467.8 g/mol

IUPAC-Name

1-(4-hexadecylsulfanylphenyl)-N-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C30H45NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-33-30-22-20-27(21-23-30)26-31-28-18-17-19-29(25-28)32-2/h17-23,25-26H,3-16,24H2,1-2H3

InChI-Schlüssel

ALTHCENJGMTDER-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCSC1=CC=C(C=C1)C=NC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.